1-(2,4-difluorophenyl)-8-fluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
1-(2,4-difluorophenyl)-8-fluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline is a complex organic compound characterized by the presence of multiple fluorine atoms and a pyrazoloquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-difluorophenyl)-8-fluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in an aqueous or organic solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automation can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-difluorophenyl)-8-fluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce partially or fully hydrogenated compounds.
Scientific Research Applications
1-(2,4-difluorophenyl)-8-fluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential as an anticancer agent, given its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials with specific optical or electronic properties
Mechanism of Action
The mechanism of action of 1-(2,4-difluorophenyl)-8-fluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with molecular targets such as enzymes or receptors. The compound’s fluorine atoms can enhance its binding affinity and specificity for these targets. Additionally, the pyrazoloquinoline core can participate in π-π stacking interactions, further stabilizing the compound-target complex .
Comparison with Similar Compounds
Similar Compounds
2-(4-fluorophenyl)quinoline: Another fluorinated quinoline derivative with similar structural features.
(E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one: A fluorinated chalcone with potential nonlinear optical properties.
Uniqueness
1-(2,4-difluorophenyl)-8-fluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline is unique due to its specific arrangement of fluorine atoms and the presence of both pyrazole and quinoline rings. This unique structure imparts distinct electronic and steric properties, making it valuable for various applications.
Biological Activity
1-(2,4-Difluorophenyl)-8-fluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline is a fluorinated pyrazoloquinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes multiple fluorine substituents that enhance its chemical properties and biological interactions.
Chemical Structure and Properties
The compound's structure can be described by the following molecular formula:
- Molecular Formula : C22H11F4N3
- IUPAC Name : 1-(2,4-difluorophenyl)-8-fluoro-3-(4-fluorophenyl)pyrazolo[4,3-c]quinoline
- InChI Key : ZBXUHBGDBIZBBN-UHFFFAOYSA-N
The presence of fluorine atoms in the structure significantly influences its lipophilicity and bioavailability, making it a candidate for various biological applications.
Anticancer Properties
Research has indicated that pyrazolo[4,3-c]quinoline derivatives exhibit notable anticancer activities. A study highlighted that certain derivatives of this compound class demonstrated cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the inhibition of specific kinases associated with cancer progression. For instance, selective inhibition of dual-specificity kinases has been linked to reduced cell proliferation in cancerous tissues .
Anti-inflammatory Effects
Another significant area of research focuses on the anti-inflammatory properties of pyrazolo[4,3-c]quinoline derivatives. A study evaluated the inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. Among various derivatives tested, some exhibited potent inhibition comparable to established anti-inflammatory agents. The anti-inflammatory mechanism involves the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .
Structure-Activity Relationship (SAR)
The biological activity of these compounds is closely related to their structural features. The position and nature of substituents on the phenyl rings significantly affect their potency. For example, ortho-substituted compounds often show reduced activity compared to para-substituted analogs due to steric hindrance and electronic effects .
Summary of Key Studies
Case Studies
Case Study 1: Anticancer Activity
A derivative similar to this compound was tested against lung cancer cell lines and showed significant cytotoxicity at low micromolar concentrations. The study concluded that further optimization could yield more potent anticancer agents.
Case Study 2: Anti-inflammatory Mechanism
In a controlled experiment using RAW 264.7 macrophages, a derivative inhibited LPS-induced NO production effectively. The study utilized quantitative structure–activity relationship (QSAR) analysis to correlate structural features with biological activity, demonstrating how modifications could enhance efficacy while minimizing cytotoxicity.
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-8-fluoro-3-(4-fluorophenyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H11F4N3/c23-13-3-1-12(2-4-13)21-17-11-27-19-7-5-14(24)9-16(19)22(17)29(28-21)20-8-6-15(25)10-18(20)26/h1-11H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBXUHBGDBIZBBN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=C(C=C(C=C5)F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H11F4N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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